molecular formula C14H8Cl6O2 B14731641 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol CAS No. 6282-18-4

3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol

Cat. No.: B14731641
CAS No.: 6282-18-4
M. Wt: 420.9 g/mol
InChI Key: LXTWGNTXYNZDNB-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol is a chlorinated phenolic compound It is characterized by the presence of multiple chlorine atoms and a methoxy group attached to a phenolic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol typically involves the chlorination of phenolic precursors. The process may include multiple steps of chlorination and methylation to achieve the desired structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using chlorinating agents like chlorine gas or sodium hypochlorite. The reaction is typically carried out in a controlled environment to manage the exothermic nature of chlorination reactions and to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the methoxy group to a hydroxyl group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated phenols.

Scientific Research Applications

3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal inhibition.

    Medicine: Research into its potential as an antiseptic or disinfectant is ongoing.

    Industry: It is used in the production of pesticides and herbicides due to its ability to disrupt biological processes in plants and microorganisms.

Mechanism of Action

The mechanism of action of 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol involves the disruption of cellular processes. The compound can interfere with enzyme activity and membrane integrity, leading to cell death. Its multiple chlorine atoms enhance its reactivity and ability to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenol: A simpler chlorinated phenol with similar antimicrobial properties.

    Hexachlorophene: A bisphenol derivative with potent antibacterial activity.

    Triclosan: A widely used antimicrobial agent with a similar phenolic structure.

Uniqueness

3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol is unique due to its specific arrangement of chlorine atoms and the presence of a methoxy group. This structure imparts distinct chemical and biological properties, making it a valuable compound for specialized applications.

Properties

CAS No.

6282-18-4

Molecular Formula

C14H8Cl6O2

Molecular Weight

420.9 g/mol

IUPAC Name

3,4,6-trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol

InChI

InChI=1S/C14H8Cl6O2/c1-22-14-6(12(20)8(16)4-10(14)18)2-5-11(19)7(15)3-9(17)13(5)21/h3-4,21H,2H2,1H3

InChI Key

LXTWGNTXYNZDNB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1Cl)Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)O

Origin of Product

United States

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